molecular formula C58H55NO10 B14119702 Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

Cat. No.: B14119702
M. Wt: 926.1 g/mol
InChI Key: NFBXWZAEMDTOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure It is characterized by its multiple aromatic rings, methoxy groups, and carboxylate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22The reaction conditions typically require the use of organic solvents such as ether and benzene, and the reactions are often carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts, such as sodium carbonate or alkali metal hydrocarbons, can facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways . The specific pathways involved depend on the biological context and the molecular structure of the compound .

Properties

Molecular Formula

C58H55NO10

Molecular Weight

926.1 g/mol

IUPAC Name

dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

InChI

InChI=1S/C58H55NO10/c1-9-11-28-66-57(62)43-27-25-41-50-46(68-36-20-16-34(64-7)17-21-36)30-44-48-42(55(60)59(56(44)61)54-38(32(3)4)14-13-15-39(54)33(5)6)26-24-40(52(48)50)51-47(69-37-22-18-35(65-8)19-23-37)31-45(49(43)53(41)51)58(63)67-29-12-10-2/h13-27,30-33H,9-12,28-29H2,1-8H3

InChI Key

NFBXWZAEMDTOKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)N(C5=O)C7=C(C=CC=C7C(C)C)C(C)C)OC8=CC=C(C=C8)OC)OC9=CC=C(C=C9)OC)C(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.